molecular formula C16H24F4N4O2S B2479845 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine CAS No. 2415601-83-9

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine

Cat. No.: B2479845
CAS No.: 2415601-83-9
M. Wt: 412.45
InChI Key: LCXJKTQLEBHPTK-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with fluorine, methyl, and isopropyl groups, as well as a piperidine ring with a trifluoropropanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2,4-diaminopyrimidine and a fluorinated aldehyde.

    Substitution Reactions:

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Sulfonylation: The trifluoropropanesulfonyl group is introduced via a sulfonylation reaction using trifluoropropanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrimidines or piperidines

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-6-methylpyrimidin-4-ol
  • 5-fluoro-2-((1-hydroxypropan-2-yl)oxy)benzoic acid

Uniqueness

Compared to similar compounds, 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine is unique due to the presence of the trifluoropropanesulfonyl group and the specific substitution pattern on the pyrimidine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F4N4O2S/c1-11(2)14-13(17)15(22-10-21-14)23(3)12-5-4-7-24(9-12)27(25,26)8-6-16(18,19)20/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXJKTQLEBHPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)CCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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